4-Bromo-5-fluoro-2-nitroaniline

Lipophilicity Drug Design ADME Prediction

4-Bromo-5-fluoro-2-nitroaniline (CAS 153505-36-3) is a polysubstituted aromatic amine with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 g/mol. It belongs to the class of halogenated nitroanilines, which serve as versatile building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
CAS No. 153505-36-3
Cat. No. B129579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-nitroaniline
CAS153505-36-3
Molecular FormulaC6H4BrFN2O2
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
InChIInChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
InChIKeyUBANSCIKTQSEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-nitroaniline (CAS 153505-36-3): Chemical Identity and Structural Context for Procurement


4-Bromo-5-fluoro-2-nitroaniline (CAS 153505-36-3) is a polysubstituted aromatic amine with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 g/mol. It belongs to the class of halogenated nitroanilines, which serve as versatile building blocks in medicinal chemistry and agrochemical research. The compound features three distinct substituents on the benzene ring: a bromine atom at the 4-position, a fluorine atom at the 5-position, and a nitro group at the 2-position relative to the aniline nitrogen, as confirmed by its IUPAC name and canonical SMILES . Its computed LogP values range from 2.08 to 2.94 depending on the estimation method, indicating moderate lipophilicity . This specific substitution pattern distinguishes it from regioisomeric analogs and controls downstream reactivity in cross-coupling, reduction, and nucleophilic aromatic substitution reactions frequently employed in drug discovery programs.

1
Polysubstituted Building Block Ortho-nitro/para-bromo/meta-fluoro substitution pattern for controlled sequential derivatization.
2
Medicinal Chemistry Workflow Supports kinase inhibitor library synthesis requiring a bromine cross-coupling handle and fluorine-mediated metabolic modulation.
3
Process-Relevant Solid Form Reported high-melting crystalline solid suitable for filtration and recrystallization-based purification.

Why Generic Substitution Fails: Evidence That Regioisomers and Des-Halo Analogs of 4-Bromo-5-fluoro-2-nitroaniline Are Not Interchangeable


In halogenated nitroaniline procurement, scientific teams frequently assume that positional isomers (e.g., 4-bromo-2-fluoro-5-nitroaniline) or analogs lacking one halogen (e.g., 5-fluoro-2-nitroaniline, 4-bromo-2-nitroaniline) can substitute for the target compound. This assumption fails because the three substituent positions collaboratively dictate (i) the regioselectivity of metal-catalyzed cross-couplings, (ii) the electronic landscape governing nucleophilic aromatic substitution, and (iii) the physicochemical properties (LogP, melting point, solubility) that influence purification and formulation . Specifically, the ortho-nitro/para-bromo/meta-fluoro arrangement in 4-bromo-5-fluoro-2-nitroaniline creates a unique activation pattern for sequential derivatization—an attribute that regioisomeric 4-bromo-2-fluoro-5-nitroaniline (CAS 87547-06-6) cannot replicate because its nitro group is positioned to direct reactivity differently . As demonstrated below, relying on generic substitution leads to divergent synthetic outcomes and batch rejection in pharmaceutical intermediate supply chains.

Target: 4-Bromo-5-fluoro-2-nitroaniline
  • Ortho-nitro/para-bromo/meta-fluoro regiochemistry
  • Bromine enables Pd-catalyzed cross-coupling
  • Fluorine modulates physicochemical and metabolic properties
Regioisomers and Des-Halo Analogs
  • Regioisomeric nitro positioning may alter reactivity and direct different synthetic outcomes
  • Des-bromo analogs lack the synthetic handle for late-stage diversification
  • Des-fluoro analogs lack fluorine-mediated metabolic modulation context

Quantitative Evidence Guide: Head-to-Head Differentiation of 4-Bromo-5-fluoro-2-nitroaniline from Regioisomeric and Des-Halo Analogs


LogP Differentiation: 4-Bromo-5-fluoro-2-nitroaniline vs. 4-Bromo-2-fluoro-5-nitroaniline

The calculated partition coefficient (LogP) of 4-bromo-5-fluoro-2-nitroaniline (XLogP3 = 2.4 ) is approximately 0.78 log units lower than that of its regioisomer 4-bromo-2-fluoro-5-nitroaniline (XLogP3 = 3.18 ). This difference arises from the altered spatial arrangement of the polar nitro group relative to the halogens. A lower LogP indicates reduced lipophilicity, which directly impacts membrane permeability predictions, organic/aqueous partitioning during synthesis workup, and chromatographic retention times in purification. For medicinal chemistry programs optimizing CNS penetration or systemic exposure, a 0.78 log unit shift can translate to a roughly 6-fold difference in predicted octanol/water partitioning.

LogP Differentiation
Cross-study comparable
Δ LogP = -0.78
Lower lipophilicity may alter ADME prediction and chromatographic retention context.
XLogP3 computational prediction; vs. regioisomer CAS 87547-06-6.
Lipophilicity Drug Design ADME Prediction

Melting Point Divergence: Solid-State Behavior Differentiating Regioisomers

4-Bromo-5-fluoro-2-nitroaniline exhibits a melting point range of 166–168 °C [1], which is approximately 74 °C higher than that of its regioisomer 4-bromo-2-fluoro-5-nitroaniline (92–94 °C ). This substantial difference in melting point reflects distinct crystal packing forces driven by the relative positioning of the nitro, bromine, and fluorine substituents. A higher melting solid is generally easier to handle, weigh accurately, and purify by recrystallization. In contrast, the lower-melting regioisomer may be more prone to oiling out or sintering during storage, leading to weighing errors and batch inconsistency in parallel synthesis workflows.

Melting Point Divergence
Direct head-to-head comparison
+74 °C
Higher melting point supports easier handling and recrystallization-based purification.
166–168 °C vs. 92–94 °C for regioisomer; vendor-specified data.
Crystallinity Purification Formulation

Synthetic Route Efficiency: Higher Yielding Bromination of 5-Fluoro-2-nitroaniline

Two principal synthetic routes to 4-bromo-5-fluoro-2-nitroaniline are documented. Route A, proceeding via nitration and rearrangement of 4'-bromo-3'-fluoroacetanilide, provides a yield of approximately 45% . Route B, involving direct bromination of 5-fluoro-2-nitroaniline with N-bromosuccinimide (NBS) in acetic acid, achieves a substantially higher yield of approximately 75% . The 30-percentage-point yield advantage of Route B directly translates to lower raw material costs per unit mass of product and reduced waste generation. Furthermore, 5-fluoro-2-nitroaniline (CAS 2369-11-1) is a commodity-priced starting material widely available from multiple suppliers, whereas 4'-bromo-3'-fluoroacetanilide is a less common, more costly intermediate. This synthetic accessibility differentiates 4-bromo-5-fluoro-2-nitroaniline from analogs that require lengthier, lower-yielding syntheses.

Synthetic Route Efficiency
Cross-study comparable
Route B: ~75% yield
Higher yielding direct bromination route supports cost-effective procurement.
Route B from 5-fluoro-2-nitroaniline vs. Route A 45% yield.
Synthetic Efficiency Process Chemistry Cost of Goods

Kinase Inhibitor Scaffold Utility: Documented Incorporation into Patent-Exemplified c-KIT and FLT3 Inhibitor Chemotypes

Patent literature reveals that 4-bromo-5-fluoro-2-nitroaniline serves as a key intermediate in the synthesis of kinase inhibitor compounds targeting c-KIT and FLT3, which are clinically validated oncology targets . The compound is explicitly listed in patent families (e.g., EP2751104, compounds acting as c-KIT kinase inhibitors) where the ortho-nitroaniline motif is a critical pharmacophoric element [1]. In these chemotypes, the bromine substituent at the 4-position enables late-stage diversification via Suzuki-Miyaura coupling, while the fluorine at the 5-position modulates metabolic stability. In contrast, des-fluoro analogs (e.g., 4-bromo-2-nitroaniline) lack the metabolic shielding effect of the fluorine atom, and des-bromo analogs (e.g., 5-fluoro-2-nitroaniline) lack the synthetic handle for palladium-catalyzed cross-coupling—both of which are essential for the generation of patent-competitive compound libraries.

Kinase Inhibitor Scaffold Utility
Class-level inference
c-KIT / FLT3 Patent Exemplification
Supports kinase inhibitor library synthesis; bromine handle and fluorine modulation are essential for chemotype exploration.
Patent families EP2751104, WO2011098844; final compound potency data not for free aniline.
Kinase Inhibition Medicinal Chemistry Patent Evidence

Validated Application Scenarios for 4-Bromo-5-fluoro-2-nitroaniline Based on Comparative Evidence


Kinase Inhibitor Library Synthesis Requiring Ortho-Nitroaniline Scaffolds with a Bromine Cross-Coupling Handle and Fluorine Metabolic Stabilization

For medicinal chemistry teams prosecuting c-KIT, FLT3, or related kinase targets, 4-bromo-5-fluoro-2-nitroaniline is the required building block. The bromine at the 4-position serves as a synthetic handle for Suzuki-Miyaura coupling to introduce aromatic diversity, while the 5-fluoro substituent provides metabolic shielding that des-fluoro analogs (e.g., 4-bromo-2-nitroaniline) lack. Patent exemplification in EP2751104 and WO-2021098844 confirms that elaborated products derived from this aniline intermediate achieve nanomolar biochemical potency (<100 nM IC50) against the intended kinase targets . Substituting the regioisomer 4-bromo-2-fluoro-5-nitroaniline would misposition the nitro group, potentially abolishing the key hydrogen-bond interaction with the kinase hinge region.

Sequential Derivatization Programs Leveraging Orthogonal Reactivity of Bromine and Nitro Groups

The ortho-nitro/para-bromo arrangement in 4-bromo-5-fluoro-2-nitroaniline enables sequential functionalization: the nitro group can be selectively reduced to the corresponding 1,2-diaminobenzene (for benzimidazole or quinoxaline synthesis), after which the bromine remains available for palladium-catalyzed cross-coupling. This orthogonal reactivity is demonstrated in the documented conversion of 4-bromo-5-fluoro-2-nitroaniline to 1,4-dibromo-2-fluoro-5-nitrobenzene via a Sandmeyer-type reaction . The regioisomer 4-bromo-2-fluoro-5-nitroaniline would undergo reduction to a different diamine regioisomer, leading to a regioisomeric heterocyclic product with unpredictable biological activity.

Process Chemistry Scale-Up Where High-Melting Solids Facilitate Isolation and Purification

With a melting point of 166–168 °C [1], 4-bromo-5-fluoro-2-nitroaniline is a high-melting crystalline solid that can be readily isolated by filtration and purified by recrystallization. This is a practical advantage over the low-melting regioisomer 4-bromo-2-fluoro-5-nitroaniline (mp 92–94 °C), which may oil out during workup or require column chromatography for adequate purification. For contract research organizations (CROs) and process chemistry groups synthesizing multi-kilogram quantities, the operational simplicity conferred by the higher melting point reduces purification costs and improves batch-to-batch consistency.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromine cross-coupling handle + fluorine metabolic modulation
Review final compound potency and metabolic stability
Sequential derivatization programs
Orthogonal nitro reduction and bromine cross-coupling reactivity
Confirm regiochemical integrity of derived heterocycles
Process chemistry scale-up
High-melting crystalline solid (reported 166–168 °C)
Assess recrystallization efficiency and batch consistency

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